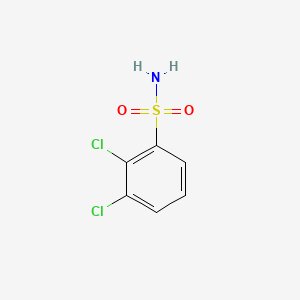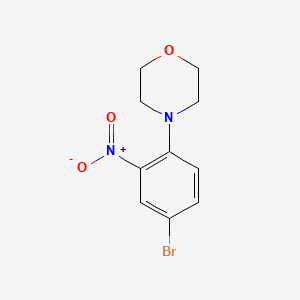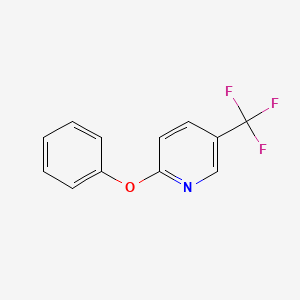
1-(3-Chloropyridin-2-yl)piperazine
Descripción general
Descripción
“1-(3-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12ClN3 . It is also known by its IUPAC name "1-(3-chloro-2-pyridinyl)piperazine" . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “1-(3-Chloropyridin-2-yl)piperazine” is1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“1-(3-Chloropyridin-2-yl)piperazine” has a molecular weight of 197.66 to 270.59 depending on its form (free base or salt). It is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(3-Chloropyridin-2-yl)piperazine” is used in the synthesis of various chemical compounds . It’s a key component in the creation of complex molecular structures, contributing to the development of new materials and pharmaceuticals .
Analytical Chemistry
This compound can be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This makes it valuable in environmental monitoring and industrial hygiene.
Fluorometric Determination
“1-(3-Chloropyridin-2-yl)piperazine” can be used for the fluorometric determination of airborne diisocyanates . This application is particularly important in occupational health and safety, as it helps to monitor and control exposure to potentially harmful substances.
Metal Complexes
This compound has been used in the synthesis of metal complexes, such as those of FeII, CoII, and NiII . These complexes have potential applications in areas like magnetism and electrocatalysis .
Single-Molecule Magnetics
The FeII complex synthesized using “1-(3-Chloropyridin-2-yl)piperazine” exhibits slow magnetization relaxation behavior . This property is of interest in the field of single-molecule magnetics, which studies materials with potential applications in data storage and quantum computing .
Electrocatalysis
The NiII complex synthesized with this compound showed higher activity in the Oxygen Evolution Reaction (OER) under basic conditions . This suggests potential applications in electrocatalysis, particularly in energy conversion processes like water splitting .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPXCHNWZGOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465057 | |
| Record name | 1-(3-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)piperazine | |
CAS RN |
87394-55-6 | |
| Record name | 1-(3-Chloro-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)



![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)



